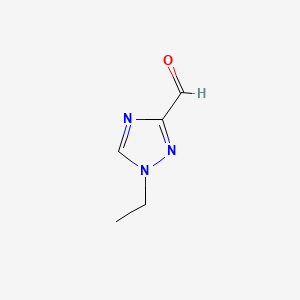
1-ethyl-1H-1,2,4-triazole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-1H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound with the molecular formula C5H7N3O. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-1,2,4-triazole-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of ethyl hydrazinecarboxylate with formamide, followed by cyclization and oxidation steps . Another method includes the use of ethyl azide and propargyl aldehyde in a copper-catalyzed azide-alkyne cycloaddition reaction, followed by oxidation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-1H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The triazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed:
Oxidation: 1-Ethyl-1H-1,2,4-triazole-3-carboxylic acid.
Reduction: 1-Ethyl-1H-1,2,4-triazole-3-methanol.
Substitution: Various substituted triazole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-1H-1,2,4-triazole-3-carbaldehyde has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-ethyl-1H-1,2,4-triazole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity . The triazole ring can also interact with biological macromolecules through hydrogen bonding and π-π interactions, influencing their function .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-1H-1,2,4-triazole-3-carbaldehyde can be compared with other similar compounds such as:
1-Methyl-1H-1,2,4-triazole-3-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
1-Phenyl-1H-1,2,4-triazole-3-carbaldehyde: Contains a phenyl group, leading to different reactivity and applications.
1-Benzyl-1H-1,2,4-triazole-3-carbaldehyde:
Uniqueness: The presence of the ethyl group in this compound imparts unique steric and electronic properties, making it distinct from its analogs. This uniqueness can influence its reactivity, stability, and interactions with other molecules .
Eigenschaften
Molekularformel |
C5H7N3O |
|---|---|
Molekulargewicht |
125.13 g/mol |
IUPAC-Name |
1-ethyl-1,2,4-triazole-3-carbaldehyde |
InChI |
InChI=1S/C5H7N3O/c1-2-8-4-6-5(3-9)7-8/h3-4H,2H2,1H3 |
InChI-Schlüssel |
DULXKYWPFZCWEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=NC(=N1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


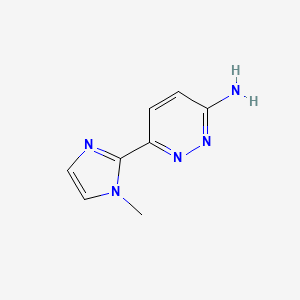
![4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine](/img/no-structure.png)

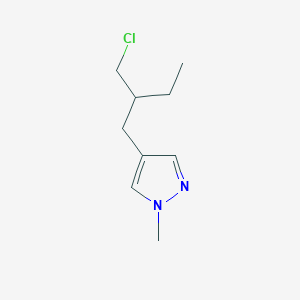
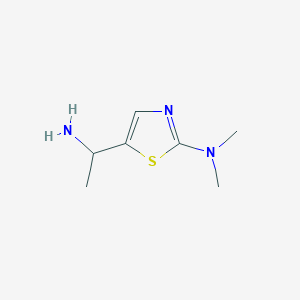
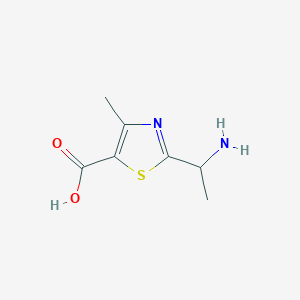
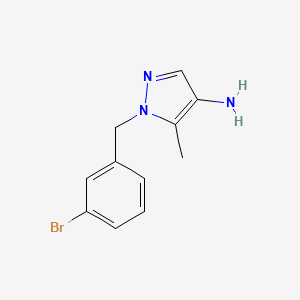

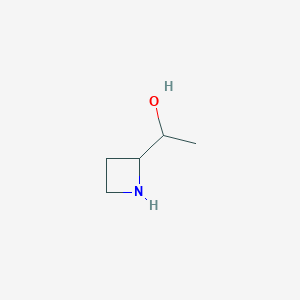
![{6-Aminospiro[3.3]heptan-2-yl}methanol](/img/structure/B13563689.png)
